

# An In-depth Technical Guide to 1-O-Galloyl-2-O-cinnamoyl-glucose

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-O-Galloyl-2-O-cinnamoyl-glucose

Cat. No.: B6595901

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## Introduction

**1-O-Galloyl-2-O-cinnamoyl-glucose** is a naturally occurring polyphenolic compound belonging to the class of gallotannins. It has been identified as a constituent of medicinal plants, notably *Rheum palmatum* L., commonly known as Chinese rhubarb. This complex ester combines the structural features of gallic acid, cinnamic acid, and a glucose core, suggesting a potential for a wide range of biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols for its study, and an exploration of its potential biological activities and associated signaling pathways, based on available scientific literature.

## Physicochemical Properties

Quantitative data on the physicochemical properties of **1-O-Galloyl-2-O-cinnamoyl-glucose** are summarized in the table below. It is important to note that while some experimental data for closely related compounds are available, specific experimental values for this particular molecule are not widely published. Therefore, some of the presented data are predicted values.

Property	Value	Source
CAS Number	791836-69-6	
Molecular Formula	C22H22O11	
Molecular Weight	462.40 g/mol	
Melting Point	Not available. (A related compound, 2-Cinnamoyl-1-galloyl-beta-D-glucopyranose, has a reported melting point of 190-193 °C)	N/A
Boiling Point (Predicted)	815.4 ± 65.0 °C	N/A
Density (Predicted)	1.61 ± 0.1 g/cm <sup>3</sup>	N/A
pKa (Predicted)	7.70 ± 0.25	N/A
Solubility	Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water.	Inferred from related compounds

## Spectroscopic Data

Detailed spectroscopic data for **1-O-Galloyl-2-O-cinnamoyl-glucose** are not readily available in the public domain. However, based on the analysis of its constituent parts (galloyl, cinnamoyl, and glucose moieties) and data from structurally similar compounds, the expected spectral characteristics are outlined below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show characteristic signals for the galloyl group (a singlet for the two aromatic protons), the cinnamoyl group (doublets for the vinyl protons with a large coupling constant indicative of a trans configuration, and multiplets for the phenyl protons), and the glucose moiety (a series of signals in the 3.0-5.5 ppm range, including a doublet for the anomeric proton). The chemical shifts of the glucose protons will be influenced by the positions of the acyl groups.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the ester groups, the aromatic carbons of the galloyl and cinnamoyl moieties, the vinyl carbons of the cinnamoyl group, and the carbons of the glucose unit.

## Mass Spectrometry (MS)

Mass spectrometry would be a key technique for the identification and structural elucidation of this compound. The expected molecular ion peak in high-resolution mass spectrometry (HRMS) would correspond to the exact mass of the molecule. Fragmentation patterns would likely involve the neutral loss of the galloyl and cinnamoyl residues, as well as fragmentation of the glucose ring.

## Infrared (IR) Spectroscopy

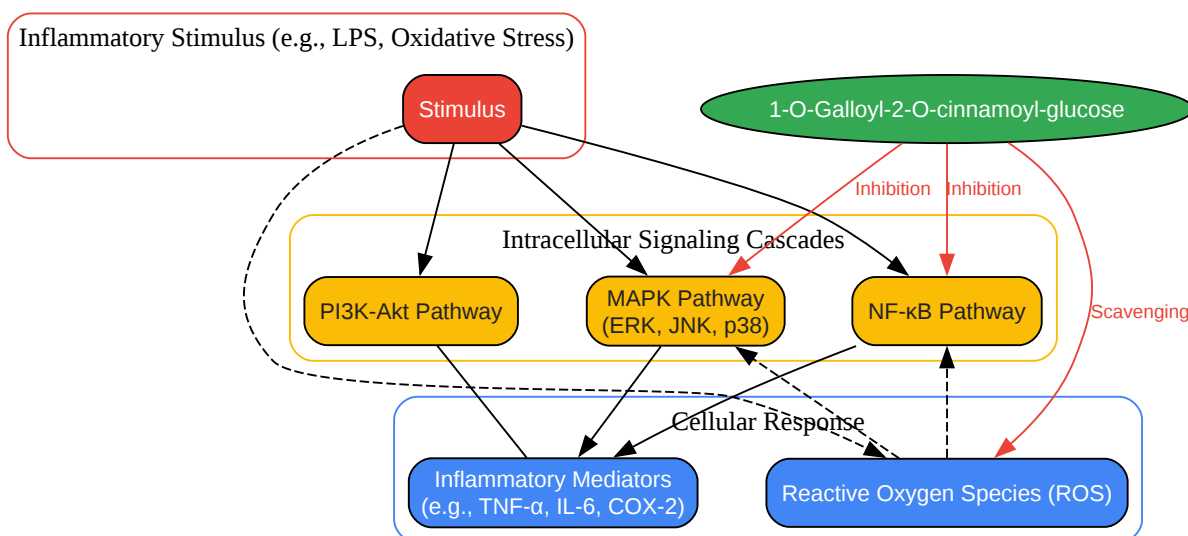
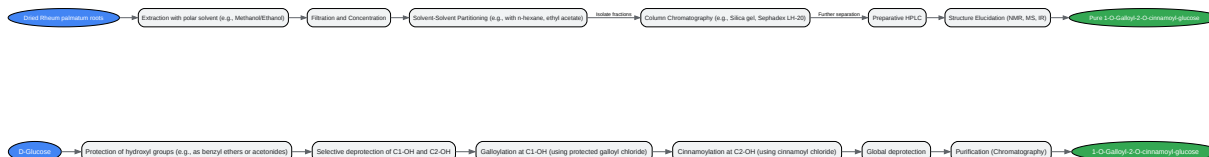
The IR spectrum is expected to show strong absorption bands corresponding to:

- O-H stretching (from the hydroxyl groups of the galloyl and glucose moieties) in the region of  $3200\text{-}3600\text{ cm}^{-1}$ .
- C=O stretching (from the ester linkages) around  $1700\text{-}1730\text{ cm}^{-1}$ .
- C=C stretching (from the aromatic rings and the cinnamoyl double bond) in the  $1500\text{-}1600\text{ cm}^{-1}$  region.
- C-O stretching (from the ester and glycosidic bonds) in the  $1000\text{-}1300\text{ cm}^{-1}$  range.

## Experimental Protocols

### Isolation from *Rheum palmatum* L.

While a specific, detailed protocol for the isolation of **1-O-Galloyl-2-O-cinnamoyl-glucose** is not extensively documented, a general workflow can be inferred from studies on the isolation of similar compounds from plant materials.



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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)